molecular formula C9H18NO3PS2 B052061 Fosthiazate CAS No. 98886-44-3

Fosthiazate

Cat. No. B052061
CAS RN: 98886-44-3
M. Wt: 283.4 g/mol
InChI Key: DUFVKSUJRWYZQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fosthiazate is a chiral organophosphorous nematicide widely used in agriculture. It possesses four stereoisomers, with significant differences in bioactivity, toxicity, and degradation rates among them. The stereoisomers (1S,3R)-fosthiazate and (1S,3S)-fosthiazate have been identified as more bioactive and toxic compared to the other two, showcasing the importance of stereochemistry in its effectiveness and environmental behavior (Li et al., 2020).

Synthesis Analysis

The synthesis of Fosthiazate involves processes that ensure the formation of its chiral centers, crucial for its nematicidal activity. Although specific synthesis details are not provided in the reviewed literature, the significance of achieving the correct stereochemistry is emphasized, influencing its biological efficacy and environmental fate.

Molecular Structure Analysis

The structure of Fosthiazate was comprehensively studied using spectral techniques, including UV, IR, mass spectroscopy, and several two-dimensional NMR techniques (1H-1H COSY, HMBC, HMQC). These analyses confirmed the molecular structure of Fosthiazate and helped in the assignment of NMR signals, essential for understanding its chemical behavior and interactions (Zhang-wan, 2005).

Chemical Reactions and Properties

The chemical behavior of Fosthiazate, including its reactions and stability, is influenced by its chiral structure. It undergoes stereoselective degradation in the environment, with (1S,3R)-fosthiazate and (1S,3S)-fosthiazate showing faster degradation rates in cucumber and pepper, highlighting the impact of stereochemistry on its persistence and potential environmental risks (Li et al., 2020).

Physical Properties Analysis

The leaching potential of Fosthiazate in soils has been investigated, revealing that its mobility and persistence vary significantly across different soil types. It shows higher mobility in acidic soils with low organic matter, indicating potential for groundwater contamination in specific conditions. This variability underscores the importance of considering soil characteristics in its application (Karpouzas et al., 2007).

Chemical Properties Analysis

The degradation and adsorption behaviors of Fosthiazate in soil significantly affect its efficacy and environmental impact. Studies show that Fosthiazate degradation is influenced by soil pH, organic matter, and microbial activity. It tends to degrade faster in alkaline conditions and is weakly adsorbed in soils, suggesting that its persistence and leaching potential can vary widely depending on soil properties (Qin et al., 2004).

Scientific Research Applications

  • Stereoselective Bioactivity and Toxicity : Fosthiazate exhibits stereoselective bioactivity and toxicity. Certain stereoisomers like (1S,3R)-fosthiazate and (1S,3S)-fosthiazate are found to be significantly more bioactive and toxic towards target and non-target organisms. These stereoisomers also degrade faster in cucumbers and peppers, suggesting their potential for increased efficacy and reduced environmental impact (Li et al., 2020).

  • Biodegradation by Soil Bacteria : Studies have identified soil bacteria capable of rapidly degrading fosthiazate. For instance, Variovorax boronicumulans can degrade up to 100 mg/l fosthiazate in liquid cultures, highlighting its potential for bioremediation applications (Lagos et al., 2019).

  • Soil Physicochemical and Biological Properties : The degradation and adsorption of fosthiazate are influenced by soil properties. It is more persistent in acidic soils and less so in soils with higher pH. Both microbial and abiotic processes contribute to its degradation, and its adsorption correlates with soil organic matter content (Pantelelis et al., 2006).

  • Leaching Potential : Fosthiazate's leaching potential varies with soil conditions. It is more likely to leach in acidic soils with low organic matter content, suggesting careful usage in such environments (Karpouzas et al., 2007).

  • Mode of Action in Nematode Control : Fosthiazate delays and suppresses the hatching of potato cyst nematodes. Its soil concentrations are linked to the suppression of nematode hatch, indicating its effectiveness in nematode management (Woods et al., 1999).

  • Effects on Soil Enzymes : Fosthiazate impacts soil enzyme activities differently, depending on concentration and duration. It affects enzymes like urease and invertase, indicating its influence on soil biochemical processes (Wu Shu-hua, 2009).

  • Dissipation and Residue Analysis : Studies have examined fosthiazate's dissipation rates and residue levels in various crops and soils. These findings are crucial for assessing its environmental impact and ensuring safe usage in agriculture (Wu et al., 2014).

Safety And Hazards

Fosthiazate may cause skin irritation, serious eye irritation, and is harmful if inhaled. It may cause drowsiness or dizziness. It is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

3-[butan-2-ylsulfanyl(ethoxy)phosphoryl]-1,3-thiazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18NO3PS2/c1-4-8(3)16-14(12,13-5-2)10-6-7-15-9(10)11/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFVKSUJRWYZQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SP(=O)(N1CCSC1=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18NO3PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0034930
Record name Fosthiazate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0034930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In n-hexane 15.14 g/L at 20 °C; miscible with xylene, N-methylpyrrolidone and isopropyl alcohol, In water, 9.85X10+3 mg/L at 20 °C
Record name Fosthiazate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7961
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.234 at 20 °C
Record name Fosthiazate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7961
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

4.20X10-6 mm Hg at 25 °C
Record name Fosthiazate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7961
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Fosthiazate

Color/Form

Pale yellow oil, Clear, colorless liquid

CAS RN

98886-44-3
Record name Fosthiazate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98886-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fosthiazate [ISO:BSI]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098886443
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fosthiazate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0034930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphonothioic acid, P-(2-oxo-3-thiazolidinyl)-, O-ethyl S-(1-methylpropyl) ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.576
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FOSTHIAZATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96QJ4O095U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Fosthiazate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7961
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fosthiazate
Reactant of Route 2
Reactant of Route 2
Fosthiazate
Reactant of Route 3
Reactant of Route 3
Fosthiazate
Reactant of Route 4
Fosthiazate
Reactant of Route 5
Fosthiazate
Reactant of Route 6
Reactant of Route 6
Fosthiazate

Citations

For This Compound
3,490
Citations
小柳徹, 今井修, 吉田潔充 - Journal of Pesticide Science, 1998 - jlc.jst.go.jp
… of nematodes invading into tomato roots by the systemic action of fosthiazate. A part of roots of tomato seedling planted in a pot was dipped in each test solution of fosthiazate or oxamil. …
Number of citations: 22 jlc.jst.go.jp
L Li, J Xu, B Lv, AE Kaziem, F Liu, H Shi… - Journal of Agricultural …, 2020 - ACS Publications
… (1S,3R)-fosthiazate and (1S,3S)-fosthiazate possess more than … ,3R)-fosthiazate and (1S,3S)-fosthiazate had shorter binding … (1S,3R)-fosthiazate and (1S,3S)-fosthiazate will be a better …
Number of citations: 30 pubs.acs.org
S Qin, J Gan, W Liu, JO Becker - Journal of agricultural and food …, 2004 - ACS Publications
… kinetics of fosthiazate in three US soils with different properties. Adsorption of fosthiazate in … The half-life (T 1/2 ) of fosthiazate ranged from 0.5 to 1.5 months in nonsterile soils but was …
Number of citations: 81 pubs.acs.org
I Pantelelis, DG Karpouzas… - Journal of Agricultural …, 2006 - ACS Publications
… resulted in a significant inhibition of fosthiazate degradation only in two of … of fosthiazate in all studied soils, suggesting that both microbial and abiotic processes contribute to fosthiazate …
Number of citations: 79 pubs.acs.org
JD Tobin, PPJ Haydock, MC Hare, SR Woods… - Biological Control, 2008 - Elsevier
… with the nematicide fosthiazate and (4) fosthiazate alone. In … differ significantly from both fosthiazate treatments in terms of … of nematode population control as fosthiazate. The combined …
Number of citations: 89 www.sciencedirect.com
IG Grove, SR Woods, PPJ Haydock - Annals of applied biology, 2000 - Wiley Online Library
… II) and the granular nematicide fosthiazate (Nemathorin 10G) … Fosthiazate, which is applied at approximately 2 μg g −1 of … cyst nematode control and fosthiazate also showed useful …
Number of citations: 15 onlinelibrary.wiley.com
RK Osborn, SG Edwards, A Wilcox… - Pest Management …, 2010 - Wiley Online Library
… In contrast, none of the fosthiazate‐treated soils demonstrated enhanced … of fosthiazate occurred at a much slower rate, with no evidence of enhanced degradation. Fosthiazate may …
Number of citations: 51 onlinelibrary.wiley.com
SR Woods, PPJ Haydock… - Annals of applied …, 1999 - Wiley Online Library
… inhibited by fosthiazate concentrations above 0.09 pg ml-I and increasing the fosthiazate concentration further prolonged the duration of hatch inhibition. Analysis of fosthiazate soil …
Number of citations: 55 onlinelibrary.wiley.com
S Lin, Y Zhou, J Wu, Z Zhang, D Cheng - Environmental Science and …, 2021 - Springer
… fosthiazate as a nematicide against root-knot nematode in tomato and cherry tomato were evaluated. The dissipation and residue of fosthiazate … half-lives of fosthiazate in tomatoes (4.81…
Number of citations: 8 link.springer.com
DG Karpouzas, I Pantelelis, U Menkissoglu-Spiroudi… - chemosphere, 2007 - Elsevier
… not favoring leaching of fosthiazate. The highest concentration of fosthiazate in the leachate from … The results of the current study further suggest that fosthiazate is mobile in soil and can …
Number of citations: 35 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.